Isopropyl pentyl ether chemical properties and structure
Isopropyl pentyl ether chemical properties and structure
An In-depth Technical Guide to Isopropyl Pentyl Ether: Chemical Properties, Structure, and Applications
Introduction
Isopropyl pentyl ether, a member of the ether family of organic compounds, is a molecule of interest for researchers and scientists in various fields, including synthetic chemistry and drug development. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups, with the general formula R-O-R'.[1] Isopropyl pentyl ether is an asymmetrical ether, containing an isopropyl group and a straight-chain pentyl group. Its chemical properties, particularly its relative inertness, make it a valuable solvent for a range of chemical reactions and extractions.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of isopropyl pentyl ether, with a focus on its relevance to research and pharmaceutical development professionals.
It is important to distinguish between isomers. While this guide focuses on isopropyl pentyl ether (1-isopropoxypentane), another common isomer is isopropyl tert-pentyl ether (2-methyl-2-isopropoxybutane).[3][4][5][6] The specific arrangement of the pentyl group significantly influences the molecule's physical and chemical properties.
Chemical Structure and Nomenclature
The structural identity of a chemical compound is fundamental to understanding its behavior.
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IUPAC Name : 1-(propan-2-yloxy)pentane[7]
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Synonyms : Isopropyl pentyl ether, Ether, isopropyl pentyl[7][8]
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Canonical SMILES : CCCCCOC(C)C[7]
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InChI : InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3[7][8]
Figure 1: 2D Structure of Isopropyl Pentyl Ether
graph Isopropyl_Pentyl_Ether {
layout=neato;
node [shape=plaintext];
C1 -- O [len=1.5];
O -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C2 -- C4 [len=1.5];
C1 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C7 [len=1.5];
C7 -- C8 [len=1.5];
// Atom labels
C1 [label="CH₂"];
O [label="O"];
C2 [label="CH"];
C3 [label="CH₃"];
C4 [label="CH₃"];
C5 [label="CH₂"];
C6 [label="CH₂"];
C7 [label="CH₂"];
C8 [label="CH₃"];
}
Caption: Preferred synthetic pathway for isopropyl pentyl ether via Williamson synthesis.
Experimental Protocol: Generalized Williamson Ether Synthesis
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Alkoxide Formation : In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve pentan-1-ol in a suitable anhydrous solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the sodium pentoxide nucleophile.
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Nucleophilic Substitution : To the generated alkoxide solution, add 2-halopropane (e.g., 2-bromopropane) dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required to drive the reaction to completion.[10]
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Workup and Purification : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.[11] Wash the organic layer with water and brine to remove any remaining base or salt. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by distillation.
Reactivity
Ethers are generally unreactive towards many reagents, including dilute acids, bases, halogens, and nucleophiles.[2] This stability is a key reason for their widespread use as solvents. However, they undergo a few characteristic reactions.
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Acidic Cleavage : The most significant reaction of ethers is their cleavage by strong, concentrated acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[2][12] The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. For isopropyl pentyl ether, the Sₙ2 attack by the bromide or iodide ion will occur at the less sterically hindered carbon of the pentyl group, yielding isopropanol and 1-halopentane.[2]
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Peroxide Formation : A critical safety concern with ethers is their tendency to form explosive peroxides upon exposure to air, light, and heat.[13] These peroxides can detonate when heated or concentrated. Therefore, ethers should be stored in tightly sealed, opaque containers and should be tested for the presence of peroxides before distillation or concentration.[13][14]
Applications in Research and Drug Development
The ether functional group is a common structural motif in many biologically active molecules and pharmaceuticals.[1]
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Reaction Solvent : Due to their low reactivity and ability to dissolve a wide range of organic compounds, ethers like isopropyl pentyl ether are excellent solvents for carrying out chemical reactions, particularly those involving organometallic reagents like Grignard reagents.[1]
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Extraction Solvent : In the pharmaceutical industry, ethers are used as extraction solvents for the purification of Active Pharmaceutical Ingredients (APIs) and natural products.[15]
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Pharmaceutical Building Blocks : The ether linkage is present in numerous drugs. The synthesis of these molecules often involves ether formation as a key step.
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Excipients and Drug Delivery : While not isopropyl pentyl ether itself, related ether compounds like Polyethylene glycol (PEG) are widely used as excipients in pharmaceutical formulations, acting as solvents, plasticizers, and surfactants.[1] The lipophilic nature of alkyl ethers can also be exploited in designing drug delivery systems to enhance penetration through biological membranes.[16]
Safety and Handling
Proper handling of ethers is crucial to ensure laboratory safety.
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Hazards :
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Flammability : Isopropyl pentyl ether is a flammable liquid. Vapors can form explosive mixtures with air and may travel to an ignition source.[13][17]
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Peroxide Formation : May form explosive peroxides upon storage and exposure to air.[13]
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Health : May cause drowsiness or dizziness upon inhalation.[17] It can be irritating to the eyes, respiratory system, and skin.[18]
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Handling Precautions :
-
Storage :
Conclusion
Isopropyl pentyl ether is a structurally simple yet chemically significant molecule. Its properties are defined by the ether functional group and the specific nature of its isopropyl and pentyl substituents. A thorough understanding of its synthesis, primarily through the Williamson ether synthesis, and its reactivity, especially its cleavage by strong acids and potential for peroxide formation, is essential for its safe and effective use. As a representative of the asymmetrical ether class, it serves as a valuable compound for applications ranging from a reaction solvent to a potential structural component in more complex molecules relevant to the pharmaceutical industry.
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National Center for Biotechnology Information. (n.d.). Isopropyl pentyl ether. PubChem Compound Database. Retrieved from [Link]
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Stenutz, R. (n.d.). isopropyl pentyl ether. Retrieved from [Link]
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SPI Supplies Division. (n.d.). Safety Data Sheet. Retrieved from [Link]
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(n.d.). Safety data sheet. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of isopropyl ether. Retrieved from [Link]
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Pearson. (2024). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]
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(n.d.). Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals. Retrieved from [Link]
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SpectraBase. (n.d.). Isopropyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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YouTube. (2009). Reaction of sec-butyl isopropyl ether with Hydrobromic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). Isopropyl ether - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PMC. Retrieved from [Link]
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